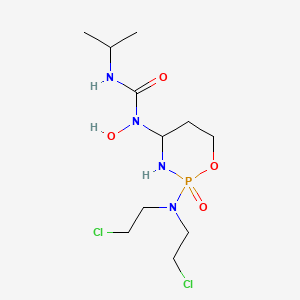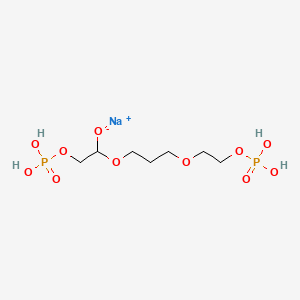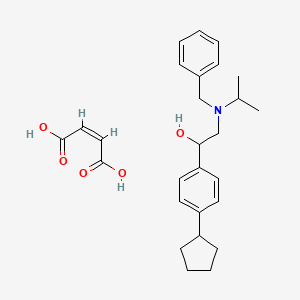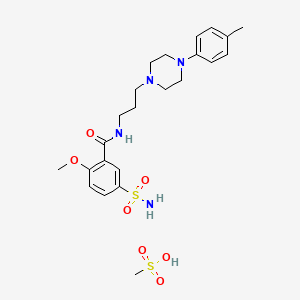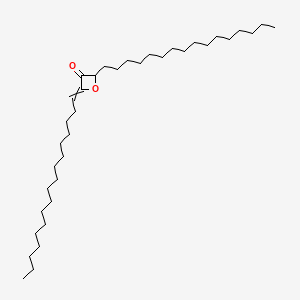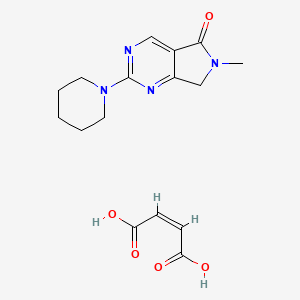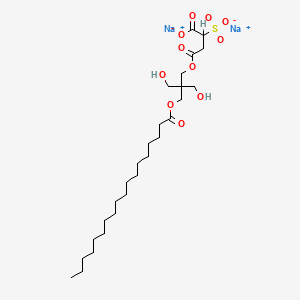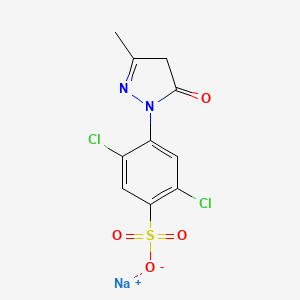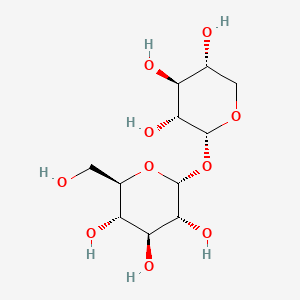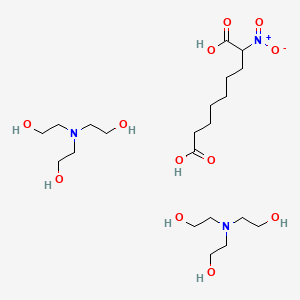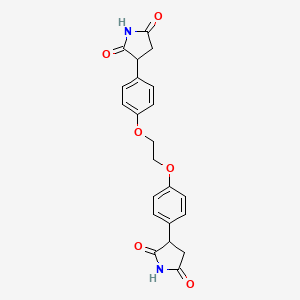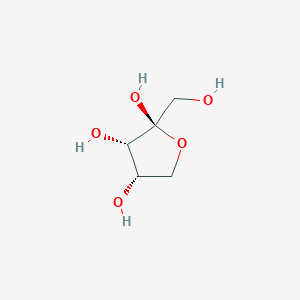
Beta-L-Ribulofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Ribulofuranose is a sugar molecule belonging to the class of pentoses, specifically a furanose form of ribulose. It is a five-carbon sugar with the molecular formula C5H10O5. This compound is significant in various biochemical processes and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beta-L-Ribulofuranose can be synthesized through the isomerization of ribose. The process involves the conversion of ribose to ribulose, which can then cyclize to form the furanose ring structure. This isomerization can be catalyzed by enzymes or chemical reagents under controlled conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other sugars into this compound through a series of enzymatic reactions. This method is preferred for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-L-Ribulofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various substituted ribulofuranose derivatives
Applications De Recherche Scientifique
Beta-L-Ribulofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of food additives and as a precursor for bio-based chemicals.
Mécanisme D'action
The mechanism of action of Beta-L-Ribulofuranose involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential biomolecules. The molecular targets include enzymes like ribokinase and ribose-5-phosphate isomerase, which facilitate its conversion into other metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-D-Ribofuranose: Another furanose form of ribose, differing in the configuration of the hydroxyl group at the anomeric carbon.
Ribose: The open-chain form of the sugar, which can cyclize to form either furanose or pyranose rings.
Ribulose: The ketose form of ribose, which can also cyclize to form furanose rings.
Uniqueness
Beta-L-Ribulofuranose is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes. This uniqueness makes it valuable in the synthesis of specific pharmaceuticals and in studies of carbohydrate metabolism.
Propriétés
Numéro CAS |
130271-85-1 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3S,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |
Clé InChI |
LQXVFWRQNMEDEE-YUPRTTJUSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)(CO)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


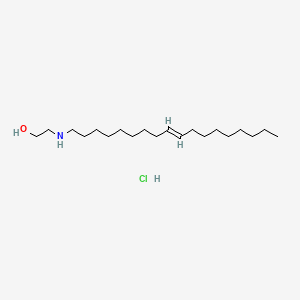
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
